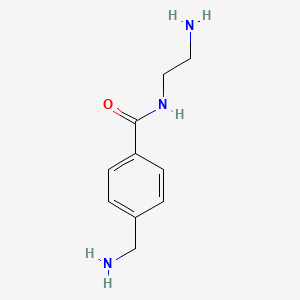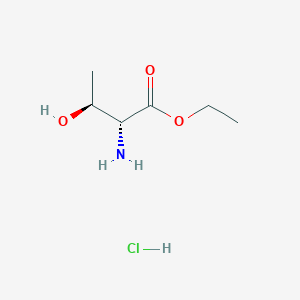![molecular formula C12H17N3O2 B13893149 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This structure is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound’s unique arrangement of nitrogen atoms within the ring system makes it a valuable scaffold in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions. Techniques such as microwave-assisted synthesis and the use of continuous flow reactors can enhance efficiency and scalability. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert double bonds within the ring system to single bonds, altering the compound’s reactivity.
Substitution: Common in heterocyclic chemistry, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s utility in further synthetic applications .
Scientific Research Applications
2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cellular signaling pathways.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targetsThe compound’s structure allows it to fit into the receptor’s binding site, stabilizing its active form and modulating neurotransmission .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
Pyridine: A simpler heterocycle that serves as a precursor for more complex derivatives.
Dihydropyridines: Often used in the synthesis of drugs like calcium channel blockers.
Uniqueness: 2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine stands out due to its specific arrangement of functional groups, which confer unique reactivity and biological activity. Its ability to modulate GABA_A receptors, for example, is not commonly found in other similar compounds, making it a valuable target for drug development .
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(diethoxymethyl)-1-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H17N3O2/c1-4-16-12(17-5-2)11-14-9-8-13-7-6-10(9)15(11)3/h6-8,12H,4-5H2,1-3H3 |
InChI Key |
DKCAYPMSUQKNEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=NC2=C(N1C)C=CN=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)



![5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine](/img/structure/B13893080.png)

![Ethyl 2-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]pyrimidine-5-carboxylate](/img/structure/B13893087.png)
![6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13893091.png)


![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)


![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
